2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
The compound “2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide” is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine . It contains 1,3,4-oxadiazole and 1,3,4-thiadiazole rings as part of the metal chelation motif . These compounds have been evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of these compounds is such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion . This is a common interfacial-binding mode for these compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve a cascade reaction of aldehydes, malanonitrile and 2-aminopyridine . This reaction is often carried out in an aqueous medium at 65°C under ultrasonication .Scientific Research Applications
Insecticidal Assessment
A study utilized a precursor structurally related to the compound of interest for the synthesis of various heterocycles, such as pyrrole, pyridine, and triazine derivatives, assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). This research highlights the potential application of such compounds in agricultural pest management.
Antimicrobial Applications
Research into new heterocycles incorporating antipyrine moiety, structurally akin to the compound , revealed antimicrobial properties. This study underscores the potential for these compounds to serve as a basis for developing new antimicrobial agents (Bondock et al., 2008).
Anti-Tumor Potential
Compounds derived from a similar key precursor were investigated for their antitumor activity, especially against human breast cell MCF-7 line and liver carcinoma cell line HepG2. This highlights the potential application in developing new anti-tumor agents (Badrey & Gomha, 2012).
Synthesis of Novel Heterocycles
A one-pot synthesis method was developed for creating novel pyrido[1,2-a][1,3,5]triazin-2-one derivatives, showcasing the versatility of related compounds in synthesizing new chemical entities with potential pharmacological activities (Zaleska et al., 2004).
Mechanism of Action
Future Directions
The future directions for research into “2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide” and similar compounds could involve further exploration of their anti-HIV-1 activity . Additionally, the development of new effective methods for their synthesis could be a valuable area of research .
properties
IUPAC Name |
2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-13-8-10-22-15(11-13)20-17(21-18(22)24)25-12-16(23)19-9-7-14-5-3-2-4-6-14/h2-6,8,10-11H,7,9,12H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKFIDRUYXHGIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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